molecular formula C25H22ClN3O B4776284 7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

Cat. No.: B4776284
M. Wt: 415.9 g/mol
InChI Key: JNVFPENIYNZROJ-UHFFFAOYSA-N
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Description

7-Chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with an appropriate amine, followed by further functionalization steps . The reaction conditions often require the use of solvents like ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and ethyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the quinoline ring or the carboxamide group, potentially leading to the formation of amines or reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

7-Chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial and anti-inflammatory agent.

    Hydroxychloroquine: Used for treating autoimmune diseases like lupus and rheumatoid arthritis.

Uniqueness

7-Chloro-2-(4-ethylphenyl)-8-methyl-N-[(pyridin-4-yl)methyl]quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline ring, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

Properties

IUPAC Name

7-chloro-2-(4-ethylphenyl)-8-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O/c1-3-17-4-6-19(7-5-17)23-14-21(20-8-9-22(26)16(2)24(20)29-23)25(30)28-15-18-10-12-27-13-11-18/h4-14H,3,15H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVFPENIYNZROJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)NCC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 3
Reactant of Route 3
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
7-CHLORO-2-(4-ETHYLPHENYL)-8-METHYL-N-[(PYRIDIN-4-YL)METHYL]QUINOLINE-4-CARBOXAMIDE

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